2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride
Overview
Description
“2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” is a chemical compound with the CAS number 1423033-73-1 . It has a molecular weight of 244.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4’-bipyridin-3-amine dihydrochloride . The InChI code is 1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 . More specific physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This activity is crucial because protein kinases play a significant role in a variety of cellular processes, including cell division, signal transduction, and regulation of cell growth . The inhibition of specific protein kinases can be a strategy for treating diseases such as cancer, where abnormal protein kinase activity is often observed.
Anti-Fibrosis Activity
Studies have shown that derivatives of pyrimidine, which is structurally related to “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride”, exhibit anti-fibrotic activities . These compounds can inhibit the expression of collagen and hydroxyproline, which are markers of fibrosis. Therefore, this compound could potentially be used in the development of treatments for fibrotic diseases, such as liver cirrhosis or pulmonary fibrosis.
Anti-Tubercular Agents
The compound’s structural analogs have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Given the ongoing need for novel treatments against tuberculosis, especially drug-resistant strains, this compound could serve as a starting point for the synthesis of new anti-tubercular agents.
Corrosion Inhibition
Research indicates that certain pyridine derivatives can act as effective corrosion inhibitors . This application is particularly relevant in industrial settings where metal preservation is critical. “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” could be investigated for its potential to protect metals from corrosion, thereby extending their lifespan and reducing maintenance costs.
Glycemic Control
Compounds with a pyridine moiety have been studied for their potential to reduce blood glucose levels, which could be beneficial in the treatment of diabetes and related metabolic disorders . This suggests that “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” might be researched further for its applications in glycemic control.
Safety and Hazards
Future Directions
While specific future directions for “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” are not mentioned in the sources I found, similar compounds have been studied for their potential biological activities . This suggests that “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” could also be a subject of future research in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain targets
Mode of Action
It is suggested that similar compounds may interact with their targets through a variety of mechanisms . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect certain pathways
Pharmacokinetics
The compound’s physical form as a powder and its storage temperature at room temperature suggest that it may have certain pharmacokinetic properties . More research is needed to fully understand the ADME properties of this compound.
Result of Action
Similar compounds have been found to have certain effects
Action Environment
The compound’s storage temperature at room temperature suggests that it may be stable under certain environmental conditions . More research is needed to fully understand how environmental factors influence this compound’s action.
properties
IUPAC Name |
2-pyridin-4-ylpyridin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHFXWZGLRNSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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